N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not found, related compounds have been synthesized via Stille coupling reactions . For instance, conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units have been designed and synthesized via this method .Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds emphasizes innovative synthesis methods and the chemical properties of these compounds. For instance, studies have detailed the synthesis of new pyrazoles, triazoles, and other heterocyclic compounds bearing quinazoline moieties, highlighting their analgesic activity (Saad, Osman, & Moustafa, 2011). Another research focus is on microwave-assisted synthesis techniques, which offer efficient pathways to create hybrid molecules containing various acid moieties, exploring their biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological and Pharmacological Activities
Compounds with similar structural features have been evaluated for their antimicrobial, antifungal, and anticancer activities. For example, certain quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis of quinazolin-4(3H)-ones and their evaluation as anticonvulsant agents highlight the therapeutic potential of these compounds (Archana, Srivastava, & Kumar, 2002).
Anticancer Evaluation
The development of benzamide derivatives bearing quinazoline and other heterocyclic structures has been directed towards exploring anticancer properties. A study elaborates on the microwave-assisted synthesis of benzamide derivatives and their in vitro anticancer evaluation against a panel of human cancer cell lines, showcasing significant anticancer activity (Tiwari et al., 2017).
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c19-18(20,21)16-11-3-1-2-4-12(11)23-15(24-16)7-8-22-17(27)10-5-6-13-14(9-10)26-28-25-13/h5-6,9H,1-4,7-8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEGTONRCVPBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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